molecular formula C12H19N5 B11731500 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11731500
M. Wt: 233.31 g/mol
InChI Key: MXTBVAGLXNOZOY-UHFFFAOYSA-N
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Description

1-Methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with a methyl group and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:

    Formation of 1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde: This intermediate can be synthesized by reacting 2-methylpropylhydrazine with an appropriate aldehyde under acidic conditions.

    Condensation Reaction: The carbaldehyde intermediate is then condensed with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrazole rings, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A simpler analog with a single pyrazole ring.

    1-(2-Methylpropyl)-1H-pyrazole: Another analog with a single pyrazole ring and a 2-methylpropyl group.

Uniqueness: 1-Methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in chemical reactions and potential biological activities compared to its simpler analogs.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-10(2)8-17-12(4-5-14-17)7-13-11-6-15-16(3)9-11/h4-6,9-10,13H,7-8H2,1-3H3

InChI Key

MXTBVAGLXNOZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)C

Origin of Product

United States

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